molecular formula C11H14N4O B13628083 3-(1h-Indazol-1-yl)-2-(methylamino)propanamide

3-(1h-Indazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13628083
M. Wt: 218.26 g/mol
InChI Key: OUODYDYDSWPREH-UHFFFAOYSA-N
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Description

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide is a synthetic small molecule characterized by an indazole core linked to a propanamide backbone substituted with a methylamino group. This compound’s structural features position it as a candidate for further drug development, warranting comparison with related analogs.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-indazol-1-yl-2-(methylamino)propanamide

InChI

InChI=1S/C11H14N4O/c1-13-9(11(12)16)7-15-10-5-3-2-4-8(10)6-14-15/h2-6,9,13H,7H2,1H3,(H2,12,16)

InChI Key

OUODYDYDSWPREH-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C2=CC=CC=C2C=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide typically involves the reaction of indazole with appropriate reagents to introduce the propanamide and methylamino groups. One common method involves the use of hydrazine derivatives and alkynyl compounds under catalytic conditions. For example, a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols can be employed to prepare diverse 1H-indazoles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Benzimidazole Derivatives
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8) Structural Differences: Replaces indazole with benzimidazole and includes an isoxazole substituent. IR data show a carbonyl stretch at 1678 cm⁻¹, consistent with amide functionality . Pharmacological Implications: Benzimidazole derivatives often exhibit antiviral and anticancer activity, differing from indazole-based targets .
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-3-morpholinopropanamide (Compound 39) Structural Differences: Features a benzimidazole linked via a benzyl group and a morpholine ring.
Indole and Pyrazole Derivatives
  • (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Structural Differences: Substitutes indazole with indole, lacking the second nitrogen in the bicyclic ring.
  • Golidocitinib

    • Structural Differences : Incorporates a pyrazole and indole moiety with a 4-methylpiperazine group.
    • Properties : The piperazine substituent may enhance blood-brain barrier penetration, a feature absent in the target compound. Clinical data suggest activity in oncology, highlighting structural versatility in drug design .

Substituent and Functional Group Variations

Amine vs. Amide Backbones
  • 3-(1H-Imidazol-2-yl)propan-1-amine
    • Structural Differences : Lacks the amide group, featuring a primary amine instead.
    • Properties : The absence of the amide reduces metabolic stability but increases reactivity for further derivatization .
Thiazole and Isoindole Derivatives
  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide
    • Structural Differences : Includes an isoindole dione and thiazole group.
    • Properties : The electron-withdrawing dione group may reduce solubility but increase electrophilicity, influencing reactivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups IR (CO Stretch, cm⁻¹) Notable Features
3-(1H-Indazol-1-yl)-2-(methylamino)propanamide 246.28 Indazole, methylamino, amide ~1675 (estimated) Balanced H-bonding and stability
Compound 8 284.33 Benzimidazole, isoxazole 1678 High aromaticity, steric bulk
Golidocitinib 489.58 Indole, pyrazole, piperazine N/A Enhanced solubility and CNS penetration
3-(1H-Imidazol-2-yl)propan-1-amine 125.17 Imidazole, primary amine N/A High reactivity, lower stability

Biological Activity

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

The compound's biological activity is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that it may act as an antagonist for certain ion channels, particularly the TRPV1 receptor, which is involved in pain signaling. The structure-activity relationship studies suggest that modifications to the indazole and propanamide moieties can significantly influence its potency and efficacy.

Antinociceptive Activity

A study investigated the compound's effect on TRPV1, a receptor known for mediating pain. The antagonistic activity was evaluated through in vivo models, where 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide demonstrated significant anti-nociceptive effects. The results indicated a dose-dependent response, showcasing its potential as an analgesic agent .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on various cancer cell lines to assess the compound's anticancer potential. The findings revealed that 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide exhibited notable cytotoxic effects against several types of cancer cells, with IC50 values indicating effective growth inhibition. For instance, it showed an IC50 value of approximately 26 µM against A549 lung cancer cells .

Cell Line IC50 (µM) Mechanism
A54926Induces apoptosis
MCF712.5Cell cycle arrest
HepG20.71Inhibition of proliferation

Case Study 1: Anticancer Activity

In a study focusing on the efficacy of indazole derivatives, 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide was tested against HepG2 and MCF7 cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Pain Management

In another investigation, the compound was assessed for its ability to alleviate pain in animal models. It effectively reduced capsaicin-induced hyperalgesia without causing hyperthermia, confirming its safety profile and therapeutic potential in pain management .

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